Droxicam

Catalog No.
S526646
CAS No.
90101-16-9
M.F
C16H11N3O5S
M. Wt
357.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Droxicam

CAS Number

90101-16-9

Product Name

Droxicam

IUPAC Name

5-methyl-6,6-dioxo-3-pyridin-2-yl-[1,3]oxazino[5,6-c][1,2]benzothiazine-2,4-dione

Molecular Formula

C16H11N3O5S

Molecular Weight

357.3 g/mol

InChI

InChI=1S/C16H11N3O5S/c1-18-13-14(10-6-2-3-7-11(10)25(18,22)23)24-16(21)19(15(13)20)12-8-4-5-9-17-12/h2-9H,1H3

InChI Key

OEHFRZLKGRKFAS-UHFFFAOYSA-N

SMILES

CN1C2=C(C3=CC=CC=C3S1(=O)=O)OC(=O)N(C2=O)C4=CC=CC=N4

Solubility

Soluble in DMSO

Synonyms

5-methyl-3-(2-pyridyl)-2H,5H-1,3-oxazino(5,6-c)(1,2)benzothiazine-2,4(3H)dione-6,6-dioxide, droxicam, E-3128

Canonical SMILES

CN1C2=C(C3=CC=CC=C3S1(=O)=O)OC(=O)N(C2=O)C4=CC=CC=N4

Description

The exact mass of the compound Droxicam is 357.0419 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. It belongs to the ontological category of pyridines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Investigation of Anti-inflammatory Mechanisms

Droxicam's mechanism of action, like other NSAIDs, involves inhibiting enzymes called cyclooxygenases (COXs) which are responsible for prostaglandin production. Prostaglandins are involved in inflammation, pain, and fever. Studying how Droxicam interacts with COXs can provide insights into the overall inflammatory process ().

This research can help scientists develop new and more targeted anti-inflammatory drugs with fewer side effects.

Research on Specific Conditions

Some scientific studies have investigated the use of Droxicam for specific conditions, such as:

  • Osteoarthritis

    A few studies have explored the effectiveness of Droxicam in managing pain associated with osteoarthritis, but these studies are limited and more research is needed for conclusive evidence ().

  • Pain Management

    Similar to osteoarthritis, some research has looked at Droxicam's pain-relieving properties in various settings. However, like with osteoarthritis, more robust studies are needed to definitively determine its role in pain management.

Droxicam is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the oxicam family, characterized as a pro-drug of piroxicam. Its chemical formula is C₁₆H₁₁N₃O₅S, with a molecular weight of 357.341 g/mol. The compound is achiral and lacks defined stereocenters, making it optically inactive . Droxicam functions primarily through the inhibition of prostaglandin E₂ (PGE₂) biosynthesis, thereby providing anti-inflammatory, analgesic, and antipyretic effects. It has been utilized in treating musculoskeletal disorders such as rheumatoid arthritis and osteoarthritis .

Like other NSAIDs, droxicam (and its metabolite piroxicam) works by inhibiting the enzymes cyclooxygenase (COX-1 and COX-2) which are involved in prostaglandin synthesis []. Prostaglandins are signaling molecules that play a role in inflammation, pain, and fever. By inhibiting COX enzymes, droxicam reduces the production of prostaglandins, leading to its anti-inflammatory and analgesic effects [].

Droxicam has been associated with several safety concerns, including:

  • Gastrointestinal (GI) toxicity: Like other NSAIDs, droxicam can cause stomach ulcers, bleeding, and other GI problems [].
  • Cardiovascular risks: Studies suggest an increased risk of heart attack and stroke with NSAID use, including droxicam [].
  • Kidney problems: Droxicam can affect kidney function, especially in high doses or with prolonged use [].

Droxicam undergoes hydrolysis in the digestive tract, converting into its active form, piroxicam. This transformation is crucial for its pharmacological activity. The compound also exhibits electrochemical behavior; for instance, it can be reduced on a mercury electrode, producing a distinct cyclic voltammetric peak . The main reaction pathway involves the cleavage of the ester group, which is essential for its activation and subsequent therapeutic effects .

Droxicam demonstrates significant biological activity, comparable to that of piroxicam. Its primary actions include:

  • Anti-inflammatory: Reduces inflammation by inhibiting cyclooxygenase enzymes, which decreases prostaglandin synthesis.
  • Analgesic: Provides pain relief that is notably stronger than that of acetylsalicylic acid and phenylbutazone.
  • Antipyretic: Exhibits superior antipyretic activity compared to traditional NSAIDs like acetylsalicylic acid and dipyrone .

The synthesis of droxicam typically involves several steps:

  • Starting Materials: The synthesis begins with appropriate precursors that contain the required functional groups.
  • Formation of the Ester: An esterification reaction is performed to create the ester bond that characterizes droxicam.
  • Cyclization: The intermediate undergoes cyclization to form the oxicam structure.
  • Purification: The final product is purified through crystallization or chromatography to ensure high purity for pharmaceutical use .

Droxicam has been primarily used in:

  • Pain Management: Effective in alleviating pain associated with various inflammatory conditions.
  • Rheumatology: Prescribed for patients suffering from rheumatoid arthritis and osteoarthritis due to its potent anti-inflammatory properties .
  • Research: Investigated for its pharmacokinetics and metabolic pathways in clinical studies .

Droxicam interacts with various biological systems:

  • It inhibits platelet aggregation in canine models, indicating potential effects on coagulation pathways .
  • Studies have shown that droxicam's pharmacokinetics can be influenced by gastric emptying rates, affecting its absorption and efficacy .
  • Interaction with other drugs may lead to enhanced or diminished therapeutic effects; thus, careful monitoring is required during co-administration with other NSAIDs or anticoagulants .

Droxicam shares similarities with other compounds in the oxicam family and broader NSAID category. Here are some notable comparisons:

Compound NameChemical FormulaUnique Features
PiroxicamC₁₆H₁₁N₃O₄SActive form of droxicam; longer half-life
MeloxicamC₁₅H₁₃N₃O₄SSelective COX-2 inhibitor; lower gastrointestinal toxicity
TenoxicamC₁₆H₁₃N₃O₄SRapid absorption; longer duration of action
LornoxicamC₁₅H₁₂N₂O₄SShorter half-life; potent analgesic properties

Droxicam's uniqueness lies in its status as a pro-drug of piroxicam, which allows it to undergo metabolic conversion to achieve therapeutic effects. This characteristic differentiates it from other NSAIDs that do not require such transformation for activation .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.2

Hydrogen Bond Acceptor Count

7

Exact Mass

357.04194163 g/mol

Monoisotopic Mass

357.04194163 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

F24ADO1E2D

Drug Indication

Droxicam is an NSAID previously used for the treatment of inflammation and rheumatoid arthritis.

Pharmacology

Droxicam is a prodrug of [DB00554] [A31527]. Droxicam administration produces anti-inflammatory, antirheumatic, analgesic, and antipyretic effects similar to [DB00554].

MeSH Pharmacological Classification

Anti-Inflammatory Agents, Non-Steroidal

ATC Code

M - Musculo-skeletal system
M01 - Antiinflammatory and antirheumatic products
M01A - Antiinflammatory and antirheumatic products, non-steroids
M01AC - Oxicams
M01AC04 - Droxicam

Mechanism of Action

Droxicam is converted to [DB00554] via hydrolysis of the ester group in the intestine. Droxicam administration inhibits the synthesis of prostaglandins by cyclooxygenase enzymes.

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Prostaglandin synthase [EC:1.14.99.1]
PTGS1 (COX1) [HSA:5742] [KO:K00509]

Other CAS

90101-16-9

Absorption Distribution and Excretion

Tmax of 7 h. Bioavailability equivalent to [DB00554] which is thought to be completely absorbed in humans based on data from rabbits.
Data not available for prodrug. See [DB00554] for information on the active compound.

Metabolism Metabolites

Converted to [DB00554] via ester hydrolysis.

Wikipedia

Droxicam

Biological Half Life

Data not available for prodrug. See [DB00554] for information on the active compound.

Dates

Modify: 2023-08-15
1: Bartzatt R. Anti-inflammatory drugs and prediction of new structures by comparative analysis. Antiinflamm Antiallergy Agents Med Chem. 2012;11(2):151-60. Review. PubMed PMID: 22946893.
2: Lancaster C. Effective nonsteroidal anti-inflammatory drugs devoid of gastrointestinal side effects: do they really exist? Dig Dis. 1995 Jan;13 Suppl 1:40-7. Review. PubMed PMID: 7697901.
3: García González M, Sanromán AL, Herrero C, Ledo L, Moreno A, González C, Moreira V. [Droxicam-induced hepatitis. Description of 3 new cases and review of the literature]. Rev Clin Esp. 1994 Mar;194(3):170-2. Review. Spanish. PubMed PMID: 8008953.
4: Olkkola KT, Brunetto AV, Mattila MJ. Pharmacokinetics of oxicam nonsteroidal anti-inflammatory agents. Clin Pharmacokinet. 1994 Feb;26(2):107-20. Review. PubMed PMID: 8162655.
5: Jané F, Rodríguez de la Serna A. Droxicam: a pharmacological and clinical review of a new NSAID. Eur J Rheumatol Inflamm. 1991;11(4):3-9. Review. PubMed PMID: 1365488.
6: Martínez L, Sánchez J. Pharmacokinetic profile of droxicam. Eur J Rheumatol Inflamm. 1991;11(4):10-4. Review. PubMed PMID: 1365484.
7: Esteve J, Farré AJ, Roser R. Pharmacological profile of droxicam. Gen Pharmacol. 1988;19(1):49-54. Review. PubMed PMID: 3278945.

Explore Compound Types